molecular formula C7H6BrF2NO2 B1384661 (5-Bromo-6-(difluoromethoxy)pyridin-3-yl)methanol CAS No. 2231673-76-8

(5-Bromo-6-(difluoromethoxy)pyridin-3-yl)methanol

Cat. No.: B1384661
CAS No.: 2231673-76-8
M. Wt: 254.03 g/mol
InChI Key: JXPSQAWJMOLVOZ-UHFFFAOYSA-N
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Description

(5-Bromo-6-(difluoromethoxy)pyridin-3-yl)methanol is a chemical compound with the molecular formula C7H6BrF2NO2 and a molecular weight of 254.03 g/mol . It is a heterocyclic compound that contains a pyridine ring substituted with bromine, difluoromethoxy, and methanol groups. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-6-(difluoromethoxy)pyridin-3-yl)methanol typically involves the bromination of a pyridine derivative followed by the introduction of difluoromethoxy and methanol groups. One common method involves the reaction of 5-bromo-3-pyridinol with difluoromethyl ether in the presence of a base to form the difluoromethoxy derivative. This intermediate is then reduced to the corresponding methanol derivative using a reducing agent such as sodium borohydride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as temperature control and the use of continuous flow reactors, to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-6-(difluoromethoxy)pyridin-3-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (5-Bromo-6-(difluoromethoxy)pyridin-3-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromo-6-(difluoromethoxy)pyridin-3-yl)methanol is unique due to the presence of both the difluoromethoxy and methanol groups, which confer distinct chemical and biological properties. The difluoromethoxy group enhances lipophilicity, while the methanol group provides a site for further chemical modifications .

Properties

IUPAC Name

[5-bromo-6-(difluoromethoxy)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2NO2/c8-5-1-4(3-12)2-11-6(5)13-7(9)10/h1-2,7,12H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPSQAWJMOLVOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)OC(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001236806
Record name 3-Pyridinemethanol, 5-bromo-6-(difluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001236806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2231673-76-8
Record name 3-Pyridinemethanol, 5-bromo-6-(difluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2231673-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinemethanol, 5-bromo-6-(difluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001236806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Bromo-6-(difluoromethoxy)pyridin-3-yl)methanol
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(5-Bromo-6-(difluoromethoxy)pyridin-3-yl)methanol
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(5-Bromo-6-(difluoromethoxy)pyridin-3-yl)methanol
Reactant of Route 5
(5-Bromo-6-(difluoromethoxy)pyridin-3-yl)methanol
Reactant of Route 6
(5-Bromo-6-(difluoromethoxy)pyridin-3-yl)methanol

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